CaMKII Enzymatic Inhibition: BSA-9 vs. KN-93 and KN-62
BSA-9 inhibits CaMKII activity with an IC50 value of 0.79 μM [1]. In contrast, the widely used CaMKII inhibitor KN-93 exhibits IC50 values of 3-9 μM depending on the CaMKIIδ oligomeric state , while KN-62 inhibits rat brain CaMK-II with an IC50 of 0.9 μM . BSA-9 thus demonstrates comparable or slightly superior potency to KN-62 and markedly improved potency relative to KN-93.
| Evidence Dimension | CaMKII enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.79 μM |
| Comparator Or Baseline | KN-93: 3-9 μM; KN-62: 0.9 μM |
| Quantified Difference | BSA-9 is approximately 4-11x more potent than KN-93 and equipotent to KN-62 |
| Conditions | Biochemical kinase activity assay |
Why This Matters
For CaMKII-dependent experimental systems, BSA-9 offers potency comparable to KN-62 but with the added advantage of dual antiviral activity.
- [1] Chen WC, Simanjuntak Y, Chu LW, Ping YH, Lee YL, Lin YL, Li WS. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents. J Med Chem. 2020;63(3):1318-1336. View Source
